BMS-690514 is a small molecule compound classified as a reversible inhibitor of several receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, human epidermal growth factor receptor 4, and vascular endothelial growth factor receptors 1 through 3. Its chemical structure is represented by the formula and it is characterized by a pyrrolo[2,1-f][1,2,4]triazine core structure. BMS-690514 has been primarily investigated for its potential therapeutic applications in treating various cancers, including non-small-cell lung cancer and metastatic breast cancer .
BMS-690514 undergoes extensive metabolic transformations in the human body. Upon administration, it is metabolized through multiple oxidation reactions and direct glucuronidation. Key metabolites include hydroxylated rearrangement products and various glucuronide conjugates. Notably, less than 28% of the administered dose is recovered as the parent compound in excreta, indicating significant metabolic processing .
BMS-690514 exhibits potent anti-tumoral activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. In preclinical studies, it has shown efficacy against non-small-cell lung cancer cell lines both as a monotherapy and in combination with ionizing radiation. The compound has demonstrated the ability to inhibit tumor growth in xenograft models, particularly those harboring specific mutations associated with resistance to other therapies .
The synthesis of BMS-690514 involves several steps that create its complex pyrrolo[2,1-f][1,2,4]triazine structure. While specific synthetic routes are proprietary to Bristol-Myers Squibb, general methods for synthesizing similar compounds often include multi-step organic reactions involving condensation and cyclization processes. The synthesis typically requires careful control of reaction conditions to ensure the desired stereochemistry and yield .
Interaction studies have indicated that BMS-690514 can enhance the efficacy of radiotherapy in specific contexts. For instance, sequential administration of BMS-690514 with radiation has shown improved anti-tumor effects compared to radiation alone in xenograft models. These studies suggest that BMS-690514 may modulate tumor vasculature and improve treatment outcomes when used strategically with other therapeutic modalities .
BMS-690514 shares structural and functional similarities with several other compounds that target receptor tyrosine kinases. Below is a comparison highlighting its uniqueness:
Compound Name | Target Receptors | Unique Features |
---|---|---|
Gefitinib | Epidermal Growth Factor Receptor | First-in-class inhibitor; FDA approved |
Erlotinib | Epidermal Growth Factor Receptor | Approved for non-small-cell lung cancer |
Lapatinib | HER2 | Dual action against HER2 and EGFR |
Afatinib | Epidermal Growth Factor Receptor | Irreversible inhibitor with broader targets |
Sorafenib | Vascular Endothelial Growth Factor | Multi-targeted kinase inhibitor |
BMS-690514 is unique due to its dual inhibition of both vascular endothelial growth factor receptors and epidermal growth factor receptors, which may provide a more comprehensive approach to disrupting tumor growth and angiogenesis compared to single-target inhibitors like gefitinib or erlotinib .
BMS-690514 exists as a solid crystalline compound under standard laboratory conditions [1] [2] [3]. The compound presents as an off-white to white powder with consistent physical properties across different commercial preparations [2]. The solid-state nature of BMS-690514 contributes to its stability during storage and facilitates its formulation for pharmaceutical applications. The crystalline structure provides suitable handling characteristics and maintains chemical integrity under appropriate storage conditions.
While specific melting point data for BMS-690514 was not extensively documented in the available literature, the compound demonstrates thermal stability characteristics typical of pyrrolotriazine derivatives. The thermal properties are influenced by the rigid heterocyclic core structure and the presence of multiple nitrogen atoms within the molecular framework [4] [5]. The compound maintains structural integrity under standard storage conditions, requiring protection from elevated temperatures to prevent thermal degradation.
BMS-690514 exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of at least 25 milligrams per milliliter, equivalent to 67.86 millimolar concentration [2] [3]. This high solubility in dimethyl sulfoxide reflects the compound's polar nature and its ability to form hydrogen bonds with polar aprotic solvents. The compound demonstrates limited solubility in aqueous systems, consistent with its moderate lipophilicity and the presence of both hydrophobic aromatic regions and hydrophilic functional groups within its structure.
BMS-690514 demonstrates good chemical stability under appropriate storage conditions, maintaining integrity when stored at negative twenty degrees Celsius for long-term preservation or at four degrees Celsius for short-term use [3]. The compound exhibits extensive metabolic transformation in biological systems, undergoing metabolism through multiple pathways including cytochrome P450-mediated oxidation and direct glucuronidation [6] [7]. The stability profile indicates that less than twenty-eight percent of the administered dose is recovered as the parent compound in excreta, demonstrating significant metabolic processing in vivo.
The chemical reactivity of BMS-690514 is characterized by its susceptibility to cytochrome P450-mediated oxidation, particularly through CYP2D6 and CYP3A4 enzyme systems [6] [7]. The compound undergoes unusual metabolic rearrangement reactions, including P450-mediated conversion of the pyrrolotriazine moiety to hydroxypyridotriazine derivatives through zwitterionic intermediates [6]. These transformations involve ring-opening reactions followed by cyclization processes that demonstrate the compound's propensity for structural rearrangement under oxidative conditions.
BMS-690514 exhibits pH-dependent stability and maintains its chemical structure under physiological conditions. The compound demonstrates good permeability characteristics across biological membranes, with intermediate permeability in Caco-2 cell assays and moderate potential as a P-glycoprotein substrate [8] [7]. The blood-brain barrier permeability of BMS-690514 is notable, with a brain-to-plasma ratio of approximately one, indicating effective central nervous system penetration [9] [7]. Under acidic or basic conditions, the compound may undergo protonation or deprotonation at nitrogen centers, affecting its solubility and membrane permeability characteristics.
While specific ultraviolet-visible spectroscopic data for BMS-690514 were not extensively detailed in the available literature, the compound's chromophoric system suggests characteristic absorption patterns. The pyrrolotriazine core structure, combined with the methoxyphenylamine substituent, creates an extended conjugated system that would exhibit absorption in the ultraviolet region. The presence of aromatic rings and nitrogen-containing heterocycles typically produces absorption bands in the 250-350 nanometer range, characteristic of π-π* and n-π* electronic transitions.
The nuclear magnetic resonance spectroscopic properties of BMS-690514 reflect its complex molecular structure containing multiple distinct proton and carbon environments. The compound contains nineteen carbon atoms and twenty-four hydrogen atoms, creating a characteristic spectral fingerprint [4] [5] [10] [9]. The pyrrolotriazine core contributes distinct aromatic proton signals, while the piperidine ring system provides characteristic aliphatic resonances. The methoxy group appears as a sharp singlet in proton nuclear magnetic resonance spectra, and the amino and hydroxyl functional groups contribute exchangeable proton signals that may be influenced by solvent and temperature conditions.
Mass spectrometric analysis of BMS-690514 reveals characteristic fragmentation patterns consistent with its molecular structure. The molecular ion peak appears at mass-to-charge ratio 368, corresponding to the molecular weight of the compound [4] [5] [10] [9]. Fragmentation studies demonstrate typical losses associated with the piperidine substituent and the pyrrolotriazine core structure. The compound exhibits specific fragmentation pathways that can be utilized for identification and quantification purposes in analytical applications. The mass spectrometric behavior is influenced by the ionization method employed, with electrospray ionization typically producing protonated molecular ions and characteristic fragment ions resulting from cleavage of the methylene linker and loss of functional groups.
Property Category | Parameter | Value | Units |
---|---|---|---|
Molecular Properties | Molecular Formula | C₁₉H₂₄N₆O₂ | - |
Molecular Weight | 368.43 | g/mol | |
Topological Polar Surface Area | 100.94 | Ų | |
XLogP | 1.79 | - | |
Physical Properties | Physical State | Solid | - |
Appearance | Off-white powder | - | |
Hydrogen Bond Donors | 3 | - | |
Rotatable Bonds | 5 | - | |
Solubility Properties | DMSO Solubility | ≥25 | mg/mL |
DMSO Molarity | 67.86 | mM | |
Stereochemical Properties | Defined Stereocenters | 2 | - |
Stereochemistry | Absolute | - | |
Charge | 0 | - |